ETHYL 4-{2-[3-(2-METHOXYETHYL)-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE
Overview
Description
Ethyl 4-({[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to an imidazolidinyl group, which is further substituted with methoxyethyl and methoxyphenyl groups. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[3-(2-METHOXYETHYL)-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the imidazolidinyl core: This can be achieved by reacting an appropriate diamine with a diketone under acidic conditions to form the imidazolidinyl ring.
Substitution with methoxyethyl and methoxyphenyl groups: The imidazolidinyl core can be further functionalized by reacting with methoxyethyl and methoxyphenyl halides in the presence of a base.
Acylation with benzoic acid derivative: The final step involves the acylation of the substituted imidazolidinyl compound with ethyl 4-aminobenzoate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolidinyl ring can be reduced to form a more saturated ring system.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of a more saturated imidazolidinyl ring.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes involving imidazolidinyl compounds.
Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[3-(2-METHOXYETHYL)-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar benzoate structure but lacking the imidazolidinyl group.
3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl derivatives: Compounds with similar imidazolidinyl core but different substituents.
Uniqueness
Ethyl 4-({[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to its simpler analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7/c1-4-34-23(30)16-8-10-17(11-9-16)25-21(28)15-20-22(29)27(24(31)26(20)12-13-32-2)18-6-5-7-19(14-18)33-3/h5-11,14,20H,4,12-13,15H2,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFVYBWSIFDGLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCOC)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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